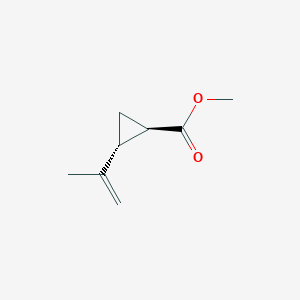![molecular formula C16H14N2O5 B14702102 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid CAS No. 26203-28-1](/img/structure/B14702102.png)
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes both hydrazinylidene and oxocyclohexa-diene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the reaction of 4-(ethoxycarbonyl)phenylhydrazine with a suitable cyclohexa-diene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and energy consumption, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidene and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid stands out due to its unique combination of hydrazinylidene and oxocyclohexa-diene moieties.
Propriétés
Numéro CAS |
26203-28-1 |
|---|---|
Formule moléculaire |
C16H14N2O5 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H14N2O5/c1-2-23-16(22)10-3-5-11(6-4-10)17-18-12-7-8-14(19)13(9-12)15(20)21/h3-9,19H,2H2,1H3,(H,20,21) |
Clé InChI |
DCDQWPCLRKGQDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)


![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)


![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
